molecular formula C12H16N2O3S B2545047 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide CAS No. 921915-48-2

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No.: B2545047
CAS No.: 921915-48-2
M. Wt: 268.33
InChI Key: LVLOWNFTPRWVPB-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a complex organic compound belonging to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-18(16,17)13-10-5-6-11-9(8-10)4-7-12(15)14(11)2/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLOWNFTPRWVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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